Bienvenue dans la boutique en ligne BenchChem!

Pioglitazone 2-Imine

Process Chemistry Synthesis Intermediates Thiazolidinedione Manufacturing

Pioglitazone 2-Imine (CAS 105355-26-8, molecular formula C19H21N3O2S, molecular weight 355.45 g/mol) is the 2-imino analog of the thiazolidinedione antidiabetic agent pioglitazone, wherein the carbonyl oxygen at position 2 is replaced by an imine (–C=N–) group. Also referred to as Pioglitazone Imino Impurity or 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone, it is a solid with a melting point of 187–188 °C and is typically supplied at ≥95% purity.

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
Cat. No. B8809203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazone 2-Imine
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=N)S3
InChIInChI=1S/C19H21N3O2S/c1-2-13-3-6-15(21-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(23)22-19(20)25-17/h3-8,12,17H,2,9-11H2,1H3,(H2,20,22,23)
InChIKeyABGJULHDDNEULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pioglitazone 2-Imine: Chemical Identity and Core Procurement Baseline


Pioglitazone 2-Imine (CAS 105355-26-8, molecular formula C19H21N3O2S, molecular weight 355.45 g/mol) is the 2-imino analog of the thiazolidinedione antidiabetic agent pioglitazone, wherein the carbonyl oxygen at position 2 is replaced by an imine (–C=N–) group. Also referred to as Pioglitazone Imino Impurity or 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone, it is a solid with a melting point of 187–188 °C and is typically supplied at ≥95% purity . The compound is formally recognized as a key late-stage intermediate in pioglitazone synthesis and as a specified impurity requiring controlled reference standards for ANDA regulatory submissions [1][2].

Pioglitazone 2-Imine: Why Class-Based Substitution Is Invalid for Research and QC Procurement


Pioglitazone 2-Imine cannot be interchanged with pioglitazone or other thiazolidinedione derivatives without forfeiting specific functional utility. As the penultimate intermediate, its 2-imino group is the defining structural feature that undergoes acidic hydrolysis to yield the active pharmaceutical ingredient pioglitazone; no other pioglitazone analog can replicate this synthetic role [1][2]. In analytical quality control, the compound is a structurally resolved, chromatographically distinguishable impurity (EPEBI) essential for method validation and ANDA filing—generic 'pioglitazone impurity' mixtures or structurally unrelated reference standards cannot substitute for the specific retention time, mass spectrum, and resolution characteristics required by regulatory monographs [3]. Furthermore, although Schiff-base derivatives of pioglitazone exhibit biological activity in their own right, the imino pharmacophore imparts distinct in vitro profiles (e.g., α-amylase inhibition) that differ quantitatively from the parent drug, making biological substitution inappropriate [4].

Pioglitazone 2-Imine Product-Specific Quantitative Differentiation Evidence


Synthetic Intermediate Role: Unique Hydrolysis-Dependent Conversion to Pioglitazone vs. Alternative Intermediates

Pioglitazone 2-Imine is the direct penultimate intermediate in the patented Takeda route. The 2-imino-4-thiazolidinone (VIII) is formed by cyclization of the 2-bromopropionate derivative with thiourea/NaOAc in refluxing ethanol, and is subsequently hydrolyzed with refluxing 2N HCl to yield pioglitazone [1]. In contrast, alternative intermediates such as 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione (CAS 144809-28-9) require a catalytic hydrogenation step over Pd/C that can exhibit variable reaction times (3 hours to several days) and catalyst poisoning complications [2]. The 2-imine route thus offers a predictable, single-step acid hydrolysis with quantitative conversion where the purity of the imine intermediate directly governs the yield of the final API. While exact hydrolysis yields are batch-dependent, commercial suppliers report that the 2-imine intermediate is supplied at ≥95% purity, enabling a theoretical maximum stoichiometric conversion of ≥95% to pioglitazone .

Process Chemistry Synthesis Intermediates Thiazolidinedione Manufacturing

Regulatory Impurity Reference: Chromatographically Resolved Imino Impurity (EPEBI) vs. Other Pioglitazone Impurities

Pioglitazone 2-Imine is chemically defined as 5-{4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzyl}-2-imino-4-thiazolidinedione, designated by the acronym EPEBI, and is a specified impurity in pioglitazone drug substance [1]. Unlike other pioglitazone impurities such as the sulfonic acid impurity (CAS differs) or the N-oxide impurity, EPEBI possesses a unique molecular formula (C19H21N3O2S), molecular weight (355.4 g/mol), and canonical SMILES (O=C1NC(SC1CC2=CC=C(OCCC3=CC=C(CC)C=N3)C=C2)=N) that produce a distinct retention time in reversed-phase HPLC and a unique mass spectrum [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines specifically for ANDA method development, validation (AMV), and QC applications, with traceability to USP or EP pharmacopeial standards available on a feasibility basis [2]. Generic impurity mixtures containing unspecified pioglitazone-related substances cannot provide the chromatographic resolution required for validated quantification of the imino impurity at specified limits.

Analytical QC Impurity Profiling ANDA Method Validation

In Vitro Biological Differentiation: Enhanced α-Amylase Inhibition of Schiff-Base/Imine Pharmacophore vs. Parent Pioglitazone

Although the specific compound Pioglitazone 2-Imine has not been directly tested in published α-amylase inhibitory assays, structurally analogous Schiff-base derivatives of pioglitazone bearing the imine pharmacophore (–C=N–) demonstrated superior in vitro α-amylase inhibition. A 2021 study by Afzal et al. reported that the Schiff-base derivative P3 achieved 93% inhibition in the in vitro α-amylase inhibitory assay, compared to 81% inhibition for unmodified pioglitazone at the same concentration [1]. The imine (–C=N–) moiety, which replaces the carbonyl (–C=O) at position 2 of the thiazolidinedione ring, is the key structural determinant differentiating the Schiff-base pharmacophore from the parent TZD system [1][2]. Quantum mechanical calculations and molecular docking suggest that the azomethine linkage enhances hydrogen-bonding interactions with the α-amylase active site, a feature absent in the parent pioglitazone [1]. This class-level evidence supports the notion that the 2-imine pharmacophore, including Pioglitazone 2-Imine, may exhibit augmented antidiabetic potential relative to the parent drug.

Antidiabetic Screening α-Amylase Inhibition Schiff-Base Pharmacophore

Pioglitazone 2-Imine: Validated Procurement and Research Application Scenarios


GMP Manufacturing: Penultimate Intermediate for Pioglitazone HCl API Production

Procure Pioglitazone 2-Imine at ≥95% purity as the penultimate intermediate for GMP production of pioglitazone hydrochloride. The 2-imine is cyclized from the 2-bromopropionate precursor using thiourea/NaOAc in refluxing ethanol, then hydrolyzed with refluxing 2N HCl to yield pioglitazone [1]. This route avoids the non-standard reduction step required by benzylidene-based intermediates, reducing variability in batch-to-batch production. Specification of a minimum 95% purity ensures predictable stoichiometric yields .

Regulatory ANDA Filing: Impurity Reference Standard for Chromatographic Method Validation

Use Pioglitazone 2-Imine as the certified reference standard for the EPEBI impurity during HPLC method development, validation, and QC release testing under ANDA or commercial production. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability to USP or EP pharmacopeial standards can be provided [1]. Its unique molecular weight (355.4 g/mol) and retention time distinguish it from other pioglitazone impurities, ensuring accurate quantification at specification limits .

SAR Research: Imine Pharmacophore Scaffold for α-Amylase Inhibitor Optimization

Employ Pioglitazone 2-Imine as a core scaffold in medicinal chemistry campaigns targeting enhanced α-amylase inhibition. Schiff-base analogs of pioglitazone have demonstrated a 12-percentage-point improvement in in vitro α-amylase inhibition (93% vs. 81%) over the parent TZD [1]. The 2-imine moiety is the critical structural element responsible for this gain, providing a starting point for further SAR exploration of antidiabetic imine-based compounds.

Quote Request

Request a Quote for Pioglitazone 2-Imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.